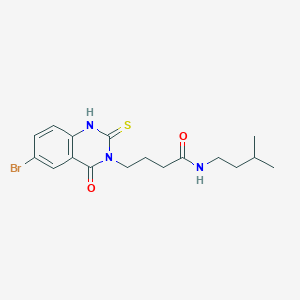
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide is a useful research compound. Its molecular formula is C17H22BrN3O2S and its molecular weight is 412.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and comparative analysis with similar compounds.
Structural Overview
The molecular formula of the compound is C21H22BrN3O2S, with a molecular weight of approximately 460.4 g/mol. The structure includes a quinazolinone core, which is known for its diverse biological activities. The presence of bromine and thiocarbonyl groups may enhance its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrN3O2S |
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide |
| InChI | InChI=1S/C21H22BrN3O2S/c1-13(2)9-10... |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core has been associated with enzyme inhibition and modulation of receptor activity. The addition of bromine and thiocarbonyl groups may enhance binding interactions or alter electronic properties, facilitating these interactions.
Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the bromine atom in this compound may enhance its antimicrobial efficacy compared to non-brominated analogs.
Anticancer Activity
Quinazolinone derivatives are also explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of cell cycle regulators. Further studies are warranted to confirm these effects and elucidate the underlying mechanisms.
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Similar compounds have been studied as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, indicating that this compound might also exhibit neuropharmacological effects relevant to conditions like schizophrenia and other neuropsychiatric disorders.
Comparative Analysis
A comparative analysis with similar compounds highlights differences in biological activity based on structural variations:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline | Lacks bromine and benzamide groups | Reduced antimicrobial activity |
| 6-bromo-4-hydroxyquinazoline | Hydroxy group instead of thiocarbonyl | Potentially lower anticancer effects |
| 4-benzyl derivatives | Variations in substituents | Altered solubility and stability |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a similar quinazolinone derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Cancer Cell Apoptosis : Research on related compounds indicated that they could induce apoptosis in HeLa cells through mitochondrial pathways, suggesting potential for therapeutic use in cervical cancer.
- Neuropharmacological Testing : In vivo studies indicated that compounds structurally related to this molecule could reduce hyperlocomotion in rodent models, implicating their role as PAMs for M4 receptors.
Eigenschaften
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2S/c1-11(2)7-8-19-15(22)4-3-9-21-16(23)13-10-12(18)5-6-14(13)20-17(21)24/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFONUYAVEJDGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














